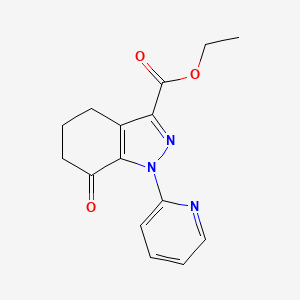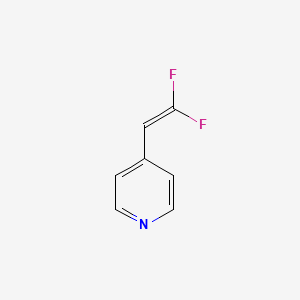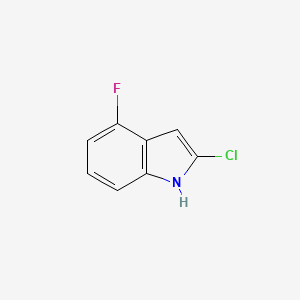
propan-2-yl (6S)-6,8-dihydroxyoctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl (6S)-6,8-dihydroxyoctanoate is an organic compound characterized by its unique structure, which includes a propan-2-yl group and a dihydroxyoctanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (6S)-6,8-dihydroxyoctanoate typically involves the esterification of (6S)-6,8-dihydroxyoctanoic acid with propan-2-ol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of immobilized catalysts can also enhance the reaction rate and reduce the need for extensive purification steps.
化学反応の分析
Types of Reactions
Propan-2-yl (6S)-6,8-dihydroxyoctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 6,8-dioxooctanoate derivatives.
Reduction: Formation of propan-2-yl (6S)-6,8-dihydroxyoctanol.
Substitution: Formation of various ethers or esters depending on the substituent used.
科学的研究の応用
Propan-2-yl (6S)-6,8-dihydroxyoctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism by which propan-2-yl (6S)-6,8-dihydroxyoctanoate exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ester group can also undergo hydrolysis, releasing the active dihydroxyoctanoic acid, which can participate in various biochemical pathways.
類似化合物との比較
Similar Compounds
- Propan-2-yl (6S)-6-hydroxyhexanoate
- Propan-2-yl (6S)-6,8-dihydroxydecanoate
- Propan-2-yl (6S)-6,8-dihydroxyheptanoate
Uniqueness
Propan-2-yl (6S)-6,8-dihydroxyoctanoate is unique due to its specific chain length and the presence of two hydroxyl groups at distinct positions. This structural feature imparts unique chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C11H22O4 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
propan-2-yl (6S)-6,8-dihydroxyoctanoate |
InChI |
InChI=1S/C11H22O4/c1-9(2)15-11(14)6-4-3-5-10(13)7-8-12/h9-10,12-13H,3-8H2,1-2H3/t10-/m0/s1 |
InChIキー |
PHXDYSXFZVRSEI-JTQLQIEISA-N |
異性体SMILES |
CC(C)OC(=O)CCCC[C@@H](CCO)O |
正規SMILES |
CC(C)OC(=O)CCCCC(CCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B12837523.png)

![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12837539.png)



![[1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine](/img/structure/B12837554.png)





![N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)

